molecular formula C14H21N3O2 B2677616 2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol CAS No. 101777-83-7

2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol

Cat. No. B2677616
CAS RN: 101777-83-7
M. Wt: 263.341
InChI Key: OVAXWTAZNKLPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol” appears to contain a benzimidazole ring, which is a fused benzene and imidazole ring, and an ethanol group, which is a two-carbon alcohol. The benzimidazole group is a common motif in many pharmaceutical drugs and has a wide range of biological activities .


Molecular Structure Analysis

The benzimidazole ring system is aromatic and planar, which could contribute to the compound’s stability and possibly allow it to participate in pi-pi stacking interactions. The presence of the ethanol group could make the compound polar and capable of forming hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its benzimidazole and ethanol groups. It might be soluble in polar solvents due to the presence of the polar ethanol group .

Mechanism of Action

The mechanism of action of 2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol involves its binding to the histamine H2 receptor. This binding leads to the activation of the receptor and subsequent activation of the G protein-coupled signaling pathway. The activation of this pathway leads to the production of cyclic AMP, which is responsible for the various biochemical and physiological effects of the compound.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It is known to stimulate the production of gastric acid and pepsin, which are important for the digestion of food. It also has vasodilatory effects, which lead to the relaxation of smooth muscle and increased blood flow. Additionally, it has been shown to have anti-inflammatory effects and to modulate the release of neurotransmitters in the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol in lab experiments include its high selectivity for the histamine H2 receptor, its well-established mechanism of action, and its wide range of biochemical and physiological effects. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of 2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol. One direction is the study of its effects on other G protein-coupled receptors and the development of new ligands for these receptors. Another direction is the study of its potential therapeutic applications, such as in the treatment of gastric disorders and cardiovascular diseases. Additionally, the development of new synthetic methods for the compound and the study of its pharmacokinetics and pharmacodynamics are also important future directions.

Synthesis Methods

The synthesis of 2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol involves a series of chemical reactions. One of the common methods of synthesis is the reaction between 2-(2-Aminoethoxy)ethanol and 1-Ethyl-1H-benzimidazole in the presence of a catalyst. The reaction yields this compound as the final product.

Scientific Research Applications

2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol is widely used in scientific research for its various biochemical and physiological effects. It is used as a ligand in the study of the structure and function of G protein-coupled receptors. It is also used in the study of the effects of histamine on the cardiovascular system. Additionally, it is used in the study of the effects of histamine on the central nervous system.

properties

IUPAC Name

2-[(1-ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-17-13-6-4-3-5-12(13)15-14(17)11-16(7-9-18)8-10-19/h3-6,18-19H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAXWTAZNKLPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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